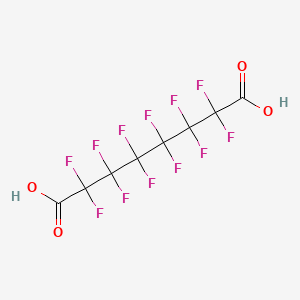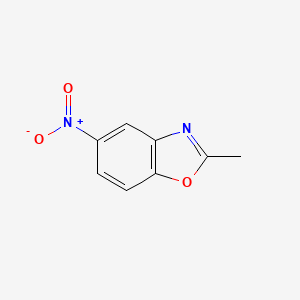
Ácido dodecafluorossubérico
Descripción general
Descripción
. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is typically found as a white to almost white powder or crystal . It has a melting point of 139-144°C and a boiling point of 205°C at 60 mmHg .
Aplicaciones Científicas De Investigación
Dodecafluorosuberic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds.
Biology: In biological research, dodecafluorosuberic acid is used to study the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential use in drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecafluorosuberic acid can be synthesized through various methods. One common approach involves the fluorination of suberic acid derivatives. The reaction typically requires the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions . The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of dodecafluorosuberic acid often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The industrial production methods are designed to ensure consistent quality and scalability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dodecafluorosuberic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its high fluorine content, it exhibits unique reactivity patterns compared to non-fluorinated analogs .
Common Reagents and Conditions
Substitution: Substitution reactions often require nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dodecafluorosuberic acid can yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Mecanismo De Acción
The mechanism of action of dodecafluorosuberic acid involves its interaction with molecular targets and pathways. The high electronegativity of fluorine atoms in the compound can influence the reactivity and binding affinity of the molecule. This can lead to specific interactions with enzymes, receptors, and other biomolecules, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but with a shorter carbon chain.
Perfluorodecanoic acid (PFDA): Similar in structure but with a longer carbon chain.
Perfluorododecanoic acid (PFDoA): Similar in structure but with an even longer carbon chain.
Uniqueness
Dodecafluorosuberic acid is unique due to its specific carbon chain length and high fluorine content. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications. Compared to other perfluorinated acids, dodecafluorosuberic acid offers a balance between reactivity and stability, making it suitable for a wide range of research and industrial uses .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O4/c9-3(10,1(21)22)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(23)24/h(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPVKMFWNBDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369821 | |
| Record name | Perfluorooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-45-5 | |
| Record name | Perfluorooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecafluorosuberic acid interact with Human Serum Albumin (HSA) and what are the implications of this interaction?
A1: Dodecafluorosuberic acid (DFSA) exhibits a weaker binding affinity to HSA compared to other Per- and Polyfluoroalkyl Substances (PFAS) like Perfluorononanoic acid (PFNA). The binding constant for DFSA with HSA at 298 K is 1.52 × 103 L·mol−1 []. This interaction is primarily driven by hydrophobic interactions and is characterized as an endothermic process []. The primary binding site for DFSA on HSA is located in subdomain IIA [].
Q2: What is the relative binding affinity of DFSA to HSA compared to other PFAS studied in the research?
A2: The research indicates that DFSA has the lowest binding affinity to HSA among the six PFAS studied. The binding affinity order from strongest to weakest is: PFNA > Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid (HFPO-TA) > Perfluorooctanoic Acid (PFOA) > Perfluoro-3,6,9-trioxadecanoic Acid (PFO3DA) > Perfluoroheptanoic Acid (PFHpA) > DFSA [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)








